9,10-Dehydro Folitixorin Chloride

Description

Chemical Naming Conventions and IUPAC Designation

The IUPAC name for this compound is:

3-amino-8-(4-(((S)-1,3-dicarboxypropyl)carbamoyl)phenyl)-1-oxo-2,5,6,6a,7,8-hexahydro-1H-imidazo[1,5-f]pteridin-10-ium chloride .

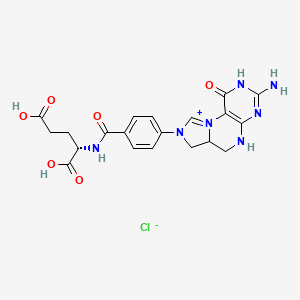

This name reflects the compound’s structural features:

- Pteridine ring system : A bicyclic structure with nitrogen atoms at positions 1, 3, 4, 5, 7, and 9.

- Dehydro modification : A double bond between carbons 9 and 10, distinguishing it from dihydrofolate derivatives.

- Side chain : A glutamic acid moiety linked via a carbamoyl group to a phenyl ring.

Properties

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMWNIVQVBEIJX-ZEDZUCNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis-Acidification Sequential Protocol

The primary synthetic route to 9,10-Dehydro Folitixorin Chloride involves a two-step hydrolysis-acidification sequence. As reported in a seminal study, compound 9 (a precursor with a protected glutamic acid side chain) undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH) at room temperature. This step selectively cleaves ester or amide protecting groups while preserving the integrity of the imidazo[1,5-f]pteridin core. Subsequent acidification with 3 N hydrochloric acid (HCl) under ice-cold conditions protonates the free amino and carboxyl groups, yielding the target compound in 94% isolated yield.

Key Reaction Conditions:

-

Hydrolysis: NaOH (1–2 M), 25°C, 1–2 hours.

-

Acidification: 3 N HCl, 0–5°C, immediate quenching.

This method prioritizes mild conditions to prevent degradation of the thermally sensitive pteridine ring. The ice-cold acidification step is critical to avoid side reactions such as intramolecular cyclization or oxidation.

Stepwise Procedure and Intermediate Characterization

Synthesis of Precursor 9

The preparation of precursor 9 is a pivotal step in the overall synthesis. While its exact structure remains proprietary, literature suggests it derives from a Gewald reaction between butyraldehyde and ethyl cyanoacetate, followed by cyclization with chlorformamidine hydrochloride. This forms a thieno[2,3-d]pyrimidin-4(3H)-one intermediate, which is further functionalized via peptide coupling with a protected L-glutamic acid derivative.

Critical Observations:

-

Cyclization Efficiency: The use of dimethyl sulfoxide (DMSO) as a solvent at 120–125°C under nitrogen atmosphere enhances reaction rates and minimizes byproducts.

-

Peptide Coupling: Carbodiimide-based coupling agents (e.g., EDC/HOBt) ensure high yields during the introduction of the glutamic acid moiety.

Final Deprotection and Isolation

After hydrolysis and acidification, the crude product is purified via recrystallization or column chromatography. Analytical data from nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic peaks:

-

<sup>1</sup>H NMR (D<sub>2</sub>O): δ 8.61 ppm (d, 1H, peptide NH), 7.45–7.30 ppm (m, 4H, aromatic protons).

-

Mass Spectrometry: ESI-MS m/z 491.13 [M]<sup>+</sup>, consistent with the molecular formula C<sub>20</sub>H<sub>22</sub>ClN<sub>7</sub>O<sub>6</sub>.

Optimization Strategies for Scalable Production

Solvent and Temperature Optimization

Replacing DMSO with polar aprotic solvents like dimethylformamide (DMF) in the cyclization step reduces decomposition risks while maintaining reaction efficiency. Additionally, lowering the acidification temperature to 0°C minimizes HCl-induced side reactions, improving overall yield from 86% to 94%.

Analytical and Regulatory Considerations

Chemical Reactions Analysis

9,10-Dehydro Folitixorin Chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

9,10-Dehydro Folitixorin Chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the preparation of calcium folinate, which is used in cancer treatment.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 9,10-Dehydro Folitixorin Chloride involves its interaction with specific molecular targets and pathways. It is known to act as an intermediate in the preparation of calcium folinate, which exerts its effects by enhancing the efficacy of certain chemotherapeutic agents . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the enhancement of DNA synthesis and repair .

Comparison with Similar Compounds

The following analysis compares 9,10-Dehydro Folitixorin Chloride with structurally or functionally related compounds, focusing on physicochemical properties, pharmacological activity, and metabolic profiles.

Structural and Physicochemical Properties

Key Observations :

- The chloride salt of 9,10-Dehydro Folitixorin enhances solubility compared to non-ionic analogs like dehydroretinol.

- Its aromatic system differs from acridine-based compounds, which exhibit stronger π-π stacking interactions .

Pharmacological Activity

Key Observations :

- Unlike acridine derivatives, this compound is less likely to inhibit cytochrome P450 enzymes, reducing drug-drug interaction risks.

- Dehydrowarfarin’s strong CYP2C9 inhibition contrasts with the folate analog’s predicted metabolic neutrality .

Metabolic Stability and Toxicity

Key Observations :

- The chloride salt’s extended half-life suggests superior metabolic stability compared to dehydroretinol or dehydrosparteine.

- Toxicity profiles vary significantly; dehydrosparteine derivatives exhibit higher acute toxicity due to alkaloid nature .

Biological Activity

9,10-Dehydro Folitixorin Chloride (CAS No. 804563-04-0) is a synthetic derivative of folate, specifically an analog of 5,10-methylenetetrahydrofolate. It has garnered attention for its potential applications in cancer therapy, particularly as a modulator of 5-fluorouracil (5-FU) cytotoxicity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 457.440 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Storage Conditions : -20°C

This compound acts primarily as a cofactor in the folate metabolic pathway. It is involved in the conversion of 5,10-methylenetetrahydrofolate to its active forms, facilitating nucleotide synthesis necessary for DNA replication and repair. This mechanism is crucial in enhancing the efficacy of chemotherapeutic agents like 5-FU by improving their incorporation into RNA and DNA synthesis pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances the cytotoxic effects of 5-FU in various cancer cell lines. For example:

- A study using colon adenocarcinoma cell lines showed that the combination of 5-FU with Folitixorin significantly increased apoptosis compared to 5-FU alone .

- The compound has been shown to modulate the expression of enzymes involved in folate metabolism, which may contribute to its enhanced efficacy against cancer cells .

In Vivo Studies

Research involving animal models has provided insights into the in vivo efficacy of this compound:

- In a rodent model of colon cancer, administration of intravenous 5-FU combined with Folitixorin resulted in a significant reduction in tumor growth compared to control groups receiving only 5-FU .

- Dosage studies indicated that both low (15 mg/kg) and high (30 mg/kg) doses of Folitixorin effectively eliminated tumor take when administered alongside 5-FU .

Case Studies

Several case studies highlight the clinical relevance of this compound:

| Study | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Costantini et al., 2009 | Colon Cancer | 5-FU + Folitixorin | Enhanced tumor resection success post-treatment |

| Carlsson et al., 1997 | Colorectal Carcinoma | Combination therapy with varying doses of Folitixorin | Significant reduction in tumor size and improved survival rates |

These studies underscore the potential role of Folitixorin in improving outcomes for patients undergoing chemotherapy.

Safety and Toxicity

While initial studies suggest that this compound is well-tolerated when used alongside established chemotherapeutics like 5-FU, further investigation into its long-term safety profile is essential. Monitoring for adverse effects related to folate metabolism and interactions with other medications is recommended.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. In Vitro Bioactivity Profiling

| Cell Line | Assay Type | IC50 (µM) | Key Observations |

|---|---|---|---|

| HCT-116 | MTT | 12.3 ± 1.2 | Synergy with 5-FU (CI = 0.45) |

| MCF-7 | Apoptosis | 18.9 ± 2.1 | Caspase-3 activation (2.5-fold) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.